Notoamide C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

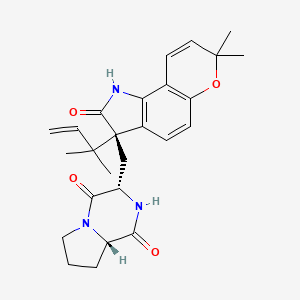

Notoamide C is a notoamide that is 7,7-dimethyl-1,7-dihydropyrano[2,3-g]indol-2(3H)-one which is substituted at position 3 by 3-methylbut-1-en-3-yl and [(3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]methyl groups (the all-S stereoisomer). Isolated from a mussel-derived Aspergillus species. It has a role as an antifouling biocide, an Aspergillus metabolite and a mycotoxin. It is a dipeptide, an indole alkaloid, a pyrrolopyrazine, a notoamide and an organic heterotricyclic compound.

Aplicaciones Científicas De Investigación

Biosynthesis and Metabolic Pathways

Notoamide C is primarily produced by fungi, particularly species within the Aspergillus genus. Research has demonstrated that the incorporation of biosynthetic precursors can significantly affect the production of this compound and its derivatives. For instance, studies involving Aspergillus versicolor showed that feeding with labeled precursors led to the formation of this compound alongside other metabolites like Notoamide D and 3-epi-Notoamide C .

Table 1: Incorporation of Biosynthetic Precursors into Notoamides

| Metabolite | % Specific Incorporation | Notes |

|---|---|---|

| This compound | 6.2% | Isolated from fungal cultures |

| 3-epi-Notoamide C | ND | Trace isolated |

| Notoamide D | 6.0% | Isolated from fungal cultures |

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, particularly against various bacterial strains. In one study, extracts containing this compound exhibited significant antibacterial activity against Vibrio species, suggesting its potential as a natural antimicrobial agent . The compound's effectiveness in inhibiting bacterial growth makes it a candidate for developing new antibiotics or preservatives in food and pharmaceutical industries.

Therapeutic Potential

The therapeutic applications of this compound extend to its potential use in treating various diseases. Preliminary studies indicate that it may possess anticancer properties, although more research is needed to elucidate its mechanisms of action and efficacy in clinical settings . The structural diversity of notoamides, including this compound, allows for further exploration into their pharmacological potentials.

Case Studies and Research Findings

Several case studies have highlighted the significance of this compound in various fields:

-

Case Study 1: Antifouling Properties

Research on marine isolates revealed that this compound could serve as an antifouling agent due to its ability to inhibit biofilm formation on marine surfaces . This property is particularly valuable for applications in marine coatings and materials. -

Case Study 2: Biosynthetic Engineering

Studies involving synthetic biology have explored the manipulation of metabolic pathways in fungi to enhance the production of this compound. By introducing specific genes responsible for precursor metabolism, researchers have successfully increased yields of this compound .

Propiedades

Fórmula molecular |

C26H31N3O4 |

|---|---|

Peso molecular |

449.5 g/mol |

Nombre IUPAC |

(3S,8aS)-3-[[(3S)-7,7-dimethyl-3-(2-methylbut-3-en-2-yl)-2-oxo-1H-pyrano[2,3-g]indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C26H31N3O4/c1-6-24(2,3)26(14-17-22(31)29-13-7-8-18(29)21(30)27-17)16-9-10-19-15(20(16)28-23(26)32)11-12-25(4,5)33-19/h6,9-12,17-18H,1,7-8,13-14H2,2-5H3,(H,27,30)(H,28,32)/t17-,18-,26-/m0/s1 |

Clave InChI |

KNFZHRYXLWKRSU-XWXLMPLOSA-N |

SMILES isomérico |

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)[C@@]3(C[C@H]4C(=O)N5CCC[C@H]5C(=O)N4)C(C)(C)C=C)C |

SMILES canónico |

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C3(CC4C(=O)N5CCCC5C(=O)N4)C(C)(C)C=C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.